2-Methyl-4-(5-amino-2-furyl)thiazole
Description
Structure
3D Structure
Properties
CAS No. |
55582-77-9 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)furan-2-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-10-6(4-12-5)7-2-3-8(9)11-7/h2-4H,9H2,1H3 |
InChI Key |
HQXZECKVOXODFC-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC=C(O2)N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)N |
Other CAS No. |
55582-77-9 |
Synonyms |
2-methyl-4-(5-amino-2-furyl)thiazole |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 5 Amino 2 Furyl Thiazole
Classical and Modern Approaches for the Synthesis of 2-Methyl-4-(5-amino-2-furyl)thiazole
The synthesis of the this compound core is strategically approached in two main stages: the formation of the thiazole (B1198619) ring, often with a precursor functional group on the furan (B31954) ring, followed by the conversion of that precursor to the final amino group.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for constructing the 2-aminothiazole (B372263) core. bepls.comresearchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govscribd.com For the specific synthesis of the target compound's backbone, this typically involves the reaction of thioacetamide (B46855) (to install the 2-methyl group) with a suitably substituted α-haloacetyl furan.
Given the reactivity of the amino group, the synthesis is commonly performed using a nitro-substituted furan precursor, specifically 2-bromoacetyl-5-nitrofuran. The subsequent cyclocondensation with thioacetamide yields 2-Methyl-4-(5-nitro-2-furyl)thiazole (B1208719). The reaction mechanism initiates with the nucleophilic sulfur of the thioamide attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. scribd.com
Various modifications to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the reaction. nih.govnih.gov
Table 1: Variations in Hantzsch Thiazole Synthesis Conditions
Reductive Synthesis Pathways, e.g., from Nitro-Substituted Precursors
The final and crucial step in the synthesis of this compound is the reduction of the nitro group on the furan ring of the intermediate, 2-Methyl-4-(5-nitro-2-furyl)thiazole. The conversion of aromatic nitro compounds to their corresponding amines is a well-established transformation in organic chemistry.
Table 2: Common Reagents for Nitro Group Reduction
Development of Alternative and Green Chemistry Syntheses
In recent years, significant efforts have been directed towards developing more sustainable and environmentally benign methods for thiazole synthesis. bepls.com These "green chemistry" approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. researchgate.net
Key green strategies applicable to the synthesis of this compound include:
Microwave-Assisted Organic Synthesis (MAOS): As mentioned, microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves product yields. petsd.orgjusst.org
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions, sometimes at room temperature, offering an energy-efficient alternative to conventional heating. nih.govresearchgate.net
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a central tenet of green chemistry. bepls.comorganic-chemistry.org
One-Pot, Multi-Component Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. nih.govresearchgate.net This could potentially combine the Hantzsch condensation and a subsequent reaction in a single process.
Functional Group Transformations on the this compound Scaffold
The presence of two distinct amino groups—one on the thiazole ring and one on the furan ring—along with the reactive heterocyclic rings themselves, provides a rich platform for further chemical modification and the development of a diverse library of derivatives.
Reactions Involving the Exocyclic Amino Group (e.g., acylation, alkylation, condensation)
The 2-amino group on the thiazole ring is a versatile functional handle that readily participates in a variety of common nitrogen-centered reactions. nih.gov These transformations are crucial for modulating the compound's physicochemical properties.
Acylation: The amino group can be easily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. nih.govmdpi.com This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov This modification has been shown to be well-tolerated in related 2-aminothiazole systems. nih.gov
Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. The regioselectivity of this reaction (alkylation on the exocyclic vs. the endocyclic nitrogen) can be influenced by the reaction conditions, such as the presence or absence of a strong base like lithium amide. acs.orgrsc.org
Condensation (Schiff Base Formation): The primary amino group can undergo condensation reactions with various aldehydes and ketones, typically under acidic catalysis, to form imines, also known as Schiff bases. mdpi.comwikipedia.org This reversible reaction is driven to completion by the removal of water and is a common method for creating more complex derivatives. nih.govnih.gov
Table 3: Common Transformations of the 2-Amino Group on Thiazole
Chemical Modifications and Derivatization of the Furyl Moiety
The furan ring, particularly when activated by the C5-amino group, is also amenable to chemical modification. The amino group is a strong electron-donating group, which activates the furan ring towards electrophilic aromatic substitution, primarily at the positions ortho and para to it (C4 and C2, though C2 is already substituted). quora.com Therefore, electrophilic attack is expected to occur at the C4 position of the furan ring.
Electrophilic Aromatic Substitution: Furan itself is more reactive than benzene (B151609) towards electrophiles, and this reactivity is further enhanced by the amino substituent. pearson.comorganicchemistrytutor.com Potential reactions include:
Halogenation: Using mild halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) could introduce a halogen atom at the C4-position.
Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings and could be applicable here.
Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are also relevant. For instance, methods have been developed for the C-H functionalization of related 5-nitrofuran derivatives, which could potentially be adapted for the aminofuran scaffold. rsc.orgnih.gov
Reactivity and Substitution Reactions at the Thiazole Ring Positions (e.g., C-5)
The thiazole ring, particularly in 2-aminothiazole derivatives, is amenable to various substitution reactions. The C-5 position is a key site for functionalization, often proceeding through a halogenation/nucleophilic substitution pathway. jocpr.com
Halogenation of 2-aminothiazoles, such as the parent scaffold of the title compound, can be achieved using reagents like bromine or iodine. This reaction typically proceeds via an addition-elimination mechanism to yield 2-amino-5-halothiazoles. jocpr.com These halogenated intermediates are then susceptible to nucleophilic substitution, where the halide is displaced by a variety of strong nucleophiles. jocpr.com
A direct, two-step protocol for the synthesis of 5-substituted-2-aminothiazoles has been described, which avoids the isolation of the halogenated intermediate. This process involves initial halogenation followed by the in-situ addition of a nucleophile. jocpr.com For instance, the reaction of a 2-aminothiazole with bromine in dimethylformamide (DMF), followed by the addition of sodium sulfide (B99878) or an amine, can yield bis(2-aminothiazole) sulfides or 5-amino-substituted 2-aminothiazoles, respectively. jocpr.com To improve yields and overcome difficulties with less stable iodo-intermediates, copper(II) bromide has been used as an alternative halogenating agent. jocpr.com
Table 1: Examples of Nucleophilic Substitution at the C-5 Position of 2-Aminothiazole Derivatives jocpr.com
| Starting Material | Reagents | Product | Yield (%) |
| 2-amino-4-phenylthiazole (B127512) | 1. Br₂, NaHCO₃, DMF; 2. Na₂S | 5,5´-bis(2-amino-4-phenyl thiazole)sulfide | Low |
| 2-amino-4-phenylthiazole | 1. CuBr₂; 2. Amine | 5-amino-containing 2-amino-4-phenylthiazoles | Good |
| 2-amino-4-methylthiazole | 1. Br₂, NaHCO₃, DMF; 2. Na₂S | 5,5´-bis(2-amino-4-methyl thiazole)sulfide | Not Specified |
Strategies for Generating Structural Diversity and Analogues
The core structure of this compound offers multiple points for modification, allowing for the generation of a wide array of structural analogues. These strategies are crucial for exploring the structure-activity relationships of this class of compounds.
Synthesis of Analogues with Diverse Substituent Patterns
A primary strategy for generating structural diversity involves the introduction of various substituents at different positions of the 2-aminothiazole core. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is a foundational method for creating the initial thiazole ring with desired substitutions at the C-4 and C-5 positions. nanobioletters.comyoutube.com
Substitution at the C-2 Amino Group: The amino group at the C-2 position is a common site for modification. It can be functionalized to form amides, sulfonamides, and Schiff bases. For example, 2-aminothiazole derivatives can be reacted with various acid chlorides or acyl chlorides to introduce amide linkages. nih.govnih.gov This approach has been used to synthesize a series of trisubstituted 2-amino-4,5-diarylthiazole derivatives with different benzamide, heterocyclic amide, and aliphatic amide groups at the C-2 position. nih.gov
Substitution at the C-4 and C-5 Positions: The substituents at the C-4 and C-5 positions can be varied by starting with appropriately substituted α-haloketones in the Hantzsch synthesis. nih.gov For instance, using different substituted aryl ketones can lead to a variety of 4,5-diarylthiazole analogues. nih.gov
Introduction of Other Functional Groups: Further diversification can be achieved by incorporating other heterocyclic moieties. For example, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety has been synthesized. nih.gov This involved a multi-step synthesis starting from ethyl 4-bromo-3-oxopentanoate and thiourea, followed by condensation with hydrazine (B178648) hydrate (B1144303) and subsequent reactions to build the oxadiazole ring. nih.gov
Table 2: Selected Examples of Synthesized 2-Aminothiazole Analogues
| Analogue Type | Synthetic Strategy | Reference |
| Trisubstituted 2-amino-4,5-diarylthiazoles | Functionalization of the C-2 amino group with various amides and introduction of different aryl groups at C-4 and C-5. | nih.gov |
| 2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | Multi-step synthesis involving the formation of an acetohydrazide intermediate followed by cyclization with carbon disulfide. | nih.gov |
| 4-substituted 2-aminothiazoles | Copper silicate (B1173343) catalyzed reaction of substituted phenacyl bromides and thiourea. | nanobioletters.com |
| 2-Arylideneamino-4-phenylthiazoles | Condensation of 2-amino-4-phenylthiazole with aromatic aldehydes. | nih.gov |
Exploration of Fused and Polycyclic Ring Systems Incorporating the Thiazole Core
Another advanced strategy for creating structural diversity is the construction of fused and polycyclic ring systems that incorporate the thiazole nucleus. This approach leads to more rigid and conformationally constrained molecules.
An example of this is the synthesis of thiazolo[4,5-d]pyridazine (B3050600) derivatives. The synthesis of these fused systems can be achieved through the cyclization of appropriately functionalized thiazole precursors. For instance, a 3-phenylthiourea derivative can undergo an in-situ cyclization to form a thiazolo[4,5-d]pyridazin-2-yl]thiourea. nih.gov
Furthermore, the synthesis of other fused systems, such as triazolo[3,4-b] jocpr.comnih.govnih.govthiadiazines linked to a thiazole-containing moiety, has been reported, although this represents a more complex fusion involving an additional heterocyclic ring. nih.gov The development of such polycyclic structures significantly expands the chemical space accessible from the 2-aminothiazole scaffold.
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
The precise architecture of 2-Methyl-4-(5-amino-2-furyl)thiazole is determined through a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). For This compound , the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and thiazole (B1198619) rings, the methyl group, and the amino group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the aromatic furan and thiazole rings would appear at a lower field compared to the protons of the methyl group. The signal for the amino (-NH₂) protons can vary in position and may appear as a broad singlet.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in This compound will give a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristically found in the aromatic region of the spectrum. The methyl carbon, being aliphatic, will appear at a much higher field.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the connectivity and completing the structural assignment. For example, a COSY spectrum would show correlations between adjacent protons on the furan ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H | ~7.0-7.5 | ~100-115 |
| Furan-H | ~6.0-7.0 | ~105-150 |
| Methyl-H | ~2.4-2.6 | ~15-20 |
| Amino-H | ~5.0-6.0 (broad) | - |
| Thiazole-C (substituted) | - | ~140-160 |
| Furan-C (substituted) | - | ~140-160 |
| Thiazole-C (amino-bearing) | - | ~165-175 |
Note: These are estimated values based on data from similar 2-aminothiazole (B372263) and furan-containing compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For This compound , the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable structural information. Studies on the closely related compound, 2-amino-4-(5-nitro-2-furyl)thiazole, have shown characteristic fragmentation patterns involving the heterocyclic rings. nih.gov A similar analysis for the amino-substituted title compound would be expected to reveal fragments corresponding to the stable thiazole and furan ring systems.
Interactive Data Table: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₉N₃OS |
| Molecular Weight | 195.24 g/mol |
| Expected M⁺ Peak (m/z) | 195 |
| Potential Key Fragments (m/z) | Fragments corresponding to the loss of small molecules (e.g., HCN, CO) and cleavage of the bond between the two rings. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of This compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the heterocyclic rings, and C-O and C-S stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the interconnected furan and thiazole rings in the title compound, typically exhibit strong absorption in the UV-Vis region. The spectrum would show one or more absorption maxima (λmax), corresponding to π→π* and n→π* electronic transitions. The position and intensity of these absorptions are characteristic of the chromophoric system.
Interactive Data Table: Expected Spectroscopic Data
| Spectroscopic Method | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | N-H stretch (amino) | 3300-3500 |
| IR | C-H stretch (aromatic) | 3000-3100 |
| IR | C-H stretch (aliphatic) | 2850-3000 |
| IR | C=N and C=C stretch | 1500-1650 |
| UV-Vis | π→π* transitions | ~250-350 |
X-ray Crystallography for Solid-State Structure Determination (if applicable to this compound or its derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound or one of its derivatives can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Crystallographic studies on other thiazole derivatives have revealed details about their planarity and hydrogen-bonding networks. researchgate.netresearchgate.net Such an analysis for the title compound would definitively confirm its molecular geometry and provide insights into its crystal packing.
Computational and Theoretical Investigations of 2 Methyl 4 5 Amino 2 Furyl Thiazole
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and properties of novel compounds. For 2-Methyl-4-(5-amino-2-furyl)thiazole, DFT methods are used to determine its optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs).
DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), can compute the optimized geometrical structure in the gas phase. epu.edu.iqnih.gov These calculations provide key insights into bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape.
A critical aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related heterocyclic compound, the calculated HOMO–LUMO energy gap is 5.0452 eV. nih.gov
Theoretical calculations for thiazole (B1198619) derivatives also involve generating molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | -5.4 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.3 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Note: The values in this table are illustrative, based on typical results for structurally similar heterocyclic compounds reported in the literature. nih.gov
Molecular Modeling and Docking Simulations for Biomolecular Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. researchgate.netbiointerfaceresearch.com
The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. These scores estimate the strength of the interaction, with lower scores generally indicating a more favorable binding mode. researchgate.net Studies on similar 4-(furan-2-yl)thiazol-2-amine derivatives have used docking to evaluate their potential as cyclooxygenase (COX) inhibitors. ekb.eg Likewise, various thiazole derivatives have been computationally screened against cyclin-dependent kinases (CDKs) to assess their potential as inhibitors. nih.govnih.gov
Key interactions that stabilize the ligand-receptor complex include:
Hydrogen Bonds: The amino group on the furan (B31954) ring and the nitrogen atom in the thiazole ring are potential hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The methyl group and the aromatic furan and thiazole rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-stacking: The aromatic rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Molecular dynamics (MD) simulations can further refine docking results by evaluating the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound against a Kinase Target
| Parameter | Result | Details |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A common target for anticancer drug design |
| Binding Score | -8.5 kcal/mol | Indicates strong predicted binding affinity |
| Hydrogen Bonds | Lys33, Asp145 | Amino group with Asp145; Thiazole N with Lys33 |
| Hydrophobic Interactions | Ile10, Val18, Leu134 | Methyl group and furan ring with nonpolar residues |
Note: This data is hypothetical and serves to illustrate the typical output and interpretation of a molecular docking study. nih.gov
Conformational Analysis and Stereochemical Dynamics
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bond is the C-C bond connecting the furan and thiazole rings. Rotation around this bond gives rise to different conformers, each with a distinct energy level.
Computational methods, such as DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle between the two rings. nih.gov This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. The stability of a particular conformation is often governed by a balance of steric hindrance (repulsion between bulky groups) and electronic effects like conjugation (which favors planarity). nih.gov
For thiazole-containing amino acids, studies have shown a preference for specific conformations stabilized by intramolecular hydrogen bonds and π-electron conjugation. nih.gov In this compound, the preferred conformation would likely seek to maximize electronic conjugation between the two heterocyclic rings while minimizing steric clash between the hydrogen atoms on adjacent rings.
Table 3: Predicted Relative Energies of Different Conformers of this compound
| Dihedral Angle (Furan-Thiazole) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 2.5 | Eclipsed (Sterically hindered) |
| 30° | 0.0 | Skewed (Most stable) |
| 90° | 1.8 | Perpendicular (Loss of conjugation) |
| 180° | 0.5 | Anti-planar (Second stable minimum) |
Note: These values are illustrative, representing a typical energy profile for a bi-aryl heterocyclic system.
Prediction of Chemical Reactivity and Elucidation of Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of a molecule and exploring potential reaction mechanisms. By analyzing the electronic properties derived from DFT calculations, one can identify the most likely sites for chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key tool in this context. The HOMO distribution highlights the regions most susceptible to electrophilic attack, as these are where the most loosely held electrons reside. Conversely, the LUMO distribution indicates the regions most susceptible to nucleophilic attack. For this compound, the electron-rich amino group and furan ring are expected to be primary sites for electrophilic reactions.
Computational studies can also model reaction pathways by locating transition state structures and calculating activation energies. This approach can be used to understand mechanisms of synthesis, metabolism, or degradation. For example, computational analysis of the oxidation of the 2-methyl-5-furanyl radical has detailed important low-energy reaction pathways, including dissociations and intramolecular abstractions. semanticscholar.org Such studies provide a theoretical foundation for understanding how this compound might behave in different chemical environments. Halogenation of 2-aminothiazoles, for instance, is known to proceed via an addition-elimination mechanism to produce 2-amino-5-halothiazoles, which can then undergo nucleophilic substitution.
Structure Activity Relationship Sar Studies in Defined Biological Contexts
Rational Design Principles for Systematic SAR Exploration
The rational design of analogs of 2-methyl-4-(5-amino-2-furyl)thiazole is guided by established medicinal chemistry principles aimed at systematically exploring the chemical space around the core scaffold. This exploration seeks to identify key structural features that govern biological interactions.
Core Scaffold Modification: The central thiazole (B1198619) ring is a common starting point for modification. Alterations to the electronic nature and steric profile of the ring can significantly impact activity. For instance, the introduction of substituents on the thiazole ring can modulate its reactivity and interaction with biological targets.
Substituent Group Variation: Systematic variation of the substituent groups at the 2 and 4 positions of the thiazole ring is a primary strategy. For the 2-methyl group, analogs with different alkyl chains (e.g., ethyl, propyl) or functional groups (e.g., amino, hydroxyl) can be synthesized to probe the steric and electronic requirements of the binding pocket. Similarly, modifications to the 4-(5-amino-2-furyl) moiety are crucial. The amino group, for example, is a potential hydrogen bond donor, and its replacement or substitution can provide insights into the importance of this interaction.
Bioisosteric Replacement: Another key principle is the use of bioisosteres to replace parts of the molecule with other groups that have similar physical or chemical properties. For example, the furan (B31954) ring could be replaced with a thiophene or pyridine (B92270) ring to assess the impact of heteroatom changes on biological activity.
A study on related 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors employed a rational design approach by creating ring-constrained analogues to explore the SAR. nih.govresearchgate.net This highlights the strategy of modifying the core structure to understand its influence on biological activity.
Elucidation of Substituent Effects on Biological Activity Profiles (mechanistic, not therapeutic)
The effect of various substituents on the biological activity of thiazole derivatives has been a subject of extensive research. These studies provide a framework for understanding how modifications to the this compound structure could influence its mechanistic interactions.
Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a biological target's binding site. Increasing the size of the alkyl group at the 2-position from methyl to larger groups could lead to steric hindrance, potentially reducing or altering the biological activity. Conversely, in some cases, a larger group might provide a better fit and enhance activity.
The following table summarizes the potential effects of hypothetical substitutions on the this compound scaffold based on general principles observed in related compounds.
| Position of Substitution | Type of Substituent | Potential Effect on Biological Interaction |
| Thiazole-C2 | Larger Alkyl Groups | May introduce steric hindrance or improve hydrophobic interactions. |
| Thiazole-C2 | Polar Groups (e.g., -OH, -NH2) | Could form additional hydrogen bonds with the target. |
| Furan-C5 | Acylation of Amino Group | May alter hydrogen bonding capacity and lipophilicity. |
| Furan Ring | Replacement with Thiophene | Could impact electronic properties and binding geometry. |
Impact of Positional Isomerism and Stereoisomerism on Biological Interactions
While this compound itself is achiral, the introduction of certain substituents could create chiral centers, leading to stereoisomers (enantiomers or diastereomers). The spatial arrangement of atoms is critical for biological activity, as biological targets are often chiral and will interact differently with different stereoisomers.
Stereoisomerism: If a substituent introduced to the core structure creates a chiral center, the resulting enantiomers could exhibit significantly different biological activities. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may have low or no affinity. This is a well-established principle in pharmacology, often referred to as Easson-Stedman hypothesis.
Ligand-Target Interaction Analysis Derived from SAR Data
SAR data provides valuable clues about the nature of the interactions between a ligand and its biological target. By analyzing which modifications lead to an increase or decrease in activity, a model of the binding site can be constructed.
Hydrogen Bonding: The amino group on the furan ring is a prime candidate for forming hydrogen bonds with amino acid residues in a target's binding pocket. drugdesign.org SAR studies where this group is modified or replaced would confirm the importance of this interaction. For instance, if acylation of the amino group leads to a loss of activity, it would suggest a crucial role for this group as a hydrogen bond donor.
Hydrophobic Interactions: The methyl group and the furan and thiazole rings themselves can participate in hydrophobic interactions with nonpolar regions of a binding site. Systematically increasing the size of the methyl group or adding other hydrophobic substituents and observing a corresponding change in activity can delineate the extent and nature of these hydrophobic pockets.
Pi-Stacking: The aromatic furan and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.
An X-ray crystal structure of a related compound, 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, in complex with cyclin A-CDK2 confirmed the expected binding mode within the ATP binding pocket, validating the design rationale. nih.govresearchgate.net This demonstrates how structural biology can confirm hypotheses derived from SAR studies.
Mechanistic Studies and Biological Investigations Excluding Clinical Applications
Investigation of Biotransformation Pathways and Metabolite Identification (e.g., reductive metabolic pathways, metabolite characterization)
The biotransformation of the related nitro compound, 2-methyl-4-(5-nitro-2-furyl)thiazole (B1208719), has been investigated, shedding light on the likely metabolic fate of the furan (B31954) ring system. Studies involving the anaerobic microsomal nitroreduction of 2-methyl-4-(5-nitro-2-furyl)thiazole indicate that the corresponding amino derivative, 2-Methyl-4-(5-amino-2-furyl)thiazole, is an unstable intermediate.
Under anaerobic conditions using rabbit kidney microsomes, the nitro group of 2-methyl-4-(5-nitro-2-furyl)thiazole is reduced. However, the resulting amino-furan derivative is not the final isolated product. Instead, it undergoes further transformation, leading to the cleavage of the furan ring. The stable, identified metabolites from this reductive pathway were purified by high-pressure liquid chromatography and characterized by mass spectrometry. nih.gov
The major identified products resulting from the breakdown of the unstable amino-furan intermediate are:
1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone
1-(2-methyl-4-thiazolyl)-3-cyano-1-propane nih.gov
These findings suggest that while this compound is formed metabolically, it is a reactive species that does not persist, making direct study of its biological interactions challenging and explaining the lack of available data for sections 6.1, 6.2, and 6.3.
Data Table of Identified Metabolites
| Precursor Compound | Metabolic Process | Identified Stable Metabolites | Reference |
|---|---|---|---|
| 2-methyl-4-(5-nitro-2-furyl)thiazole | Anaerobic microsomal nitroreduction | 1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone, 1-(2-methyl-4-thiazolyl)-3-cyano-1-propane | nih.gov |
Advanced Research Directions and Future Perspectives
Integration with High-Throughput Screening (HTS) for Lead Compound Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets. nih.gov The 2-aminothiazole (B372263) core is a well-established "privileged scaffold" frequently found in bioactive compounds and clinically approved drugs like Dasatinib. nih.govsemanticscholar.org This history makes derivatives like 2-Methyl-4-(5-amino-2-furyl)thiazole prime candidates for inclusion in HTS campaigns.
Future research could involve the synthesis of a focused library of analogs based on the this compound structure for screening against various therapeutic targets. The 2-amino group, the furan (B31954) ring, and the methyl group offer sites for chemical diversification, which can be exploited to generate a collection of related compounds. These libraries can then be screened against targets where aminothiazoles have previously shown activity, such as protein kinases, proteases, and microbial enzymes. nih.govnih.gov For example, HTS has successfully identified aminothiazole-based inhibitors for targets like cyclin-dependent kinase 2 (CDK2). nih.gov
However, it is noteworthy that some simple 2-aminothiazoles have been identified as "promiscuous" hitters or Pan-Assay Interference Compounds (PAINS) in screening campaigns, suggesting a need for careful library design and hit validation. acs.orgnih.gov The more complex substitution pattern of this compound may mitigate this issue, offering a more specific and promising starting point for lead discovery. The integration of nanomole-scale automated HTS platforms could further accelerate the process, allowing for thousands of experiments with minimal material consumption. scienceintheclassroom.org
| Target Class | Rationale Based on Analog Studies | Potential Disease Area | Reference |
|---|---|---|---|
| Protein Kinases (e.g., CDK, Aurora Kinase) | The 2-aminothiazole scaffold is a known kinase inhibitor hinge-binder. | Oncology | nih.govacs.org |
| Microbial Enzymes (e.g., DHFR, Mtb-related enzymes) | Thiazole (B1198619) derivatives exhibit broad-spectrum antimicrobial and antitubercular activity. | Infectious Diseases | nih.govmdpi.com |
| G-Protein Coupled Receptors (GPCRs) | Various heterocyclic compounds modulate GPCR activity. | Neurology, Metabolism | axcelead-us.com |
| Proteases | Thiazole-based compounds have been developed as protease inhibitors. | Virology, Inflammation | mdpi.com |
Development and Application as Chemical Probes in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system or target, such as a protein. acs.org The unique structure of this compound provides a foundation for its development into a specialized chemical probe. The furan and thiazole rings can contribute to fluorescence, a key property for probes used in biological imaging. Modifications to the core structure could enhance these photophysical properties.
Furthermore, the aminothiazole moiety can act as a versatile handle for functionalization. For instance, it could be appended with reporter tags, photo-cross-linkers, or affinity tags to facilitate target identification and validation studies. The development of a highly selective and potent inhibitor from the this compound scaffold could yield a valuable chemical probe to investigate the physiological and pathological roles of its specific biological target. acs.org For example, novel thiazole-fused heterocycles have been developed as fluoroprobes for applications like PET analysis in Alzheimer's disease research. nih.gov
Exploration of Potential Applications in Materials Science or Analytical Chemistry
Materials Science: The rigid, heteroaromatic structure of the thiazole ring makes it a valuable building block for conjugated polymers with interesting electronic and optical properties. arizona.edu Researchers have synthesized thiazole-based polymers and investigated their use as semiconductors and in organic field-effect transistors (OFETs). acs.org The incorporation of thiazolothiazole units into copolymers has been shown to produce materials with high charge carrier mobilities and excellent environmental stability. acs.orgresearchgate.net Future work could explore the polymerization of this compound or its derivatives to create novel polymers. The aminofuran component could further modulate the electronic properties and solubility of the resulting materials, potentially leading to applications in organic light-emitting diodes (OLEDs), polymer solar cells, or as luminescent sensors. mdpi.comrsc.org
Analytical Chemistry: In analytical chemistry, developing robust and efficient methods for the detection and quantification of compounds is crucial. High-performance liquid chromatography (HPLC) is a standard technique used for this purpose. While a specific method for this compound is not established, methods for closely related aminothiazoles are available and provide a clear blueprint for future development. d-nb.info A future direction would be to develop and validate a sensitive HPLC-UV or LC-MS/MS method for quantifying this compound in various matrices, which would be essential for preclinical studies or material characterization. d-nb.info The use of modern mixed-mode chromatography could also offer enhanced selectivity and retention for analyzing complex mixtures containing this compound.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase | Standard for separation of moderately polar organic molecules. |
| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid | Provides good resolution for a range of polarities. |
| Detection | UV at 254 nm or Mass Spectrometry (MS) | UV for general detection; MS for high sensitivity and specificity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard columns. |
Innovations in Synthetic Methodologies for Thiazole Derivatives
The synthesis of substituted thiazoles is a mature field, yet there is continuous innovation aimed at improving efficiency, yield, and environmental friendliness. nih.gov The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound, remains a cornerstone method. nih.govmdpi.comtandfonline.com This would be a primary route for synthesizing this compound and its derivatives.
Future research will likely focus on advancing these synthetic routes. Innovations include:
Green Chemistry Approaches: Utilizing microwave irradiation, ultrasound, or mechanochemistry to reduce reaction times and eliminate the need for hazardous solvents. nih.govnih.gov
Catalyst Development: Employing reusable, solid-supported catalysts like silica-supported tungstosilisic acid to simplify purification and improve sustainability. mdpi.com
Novel Coupling Strategies: Developing new metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts) or C-H activation methods to functionalize the thiazole or furan ring at later stages, allowing for more diverse and complex analogs to be created. organic-chemistry.org
Flow Chemistry: Implementing continuous flow synthesis to improve scalability, safety, and consistency for the large-scale production of the target compound or its derivatives.
Recently, novel fused heteroaromatic systems incorporating thiazole have been developed, where functional groups like sulfones act as versatile reactive tags for further modification, showcasing the ongoing innovation in creating diverse molecular scaffolds. nih.govrsc.org
Analysis of Synergistic and Antagonistic Effects in Multi-Component Chemical Systems
As the complexity of therapeutic regimens increases, understanding how different compounds interact is crucial. A future avenue of research for this compound is the investigation of its effects when used in combination with other agents. Thiazole derivatives have been explored in combination therapies, for instance, as adjuvants that enhance the efficacy of existing antibiotics or anticancer drugs. nih.gov
Research could be designed to test this compound for synergistic activity. For example, if it possesses weak antibacterial properties on its own, it could be screened in combination with known antibiotics against resistant bacterial strains. mdpi.com Similarly, in oncology, it could be tested alongside standard chemotherapeutic agents to see if it can lower the required dose of the toxic drug or overcome resistance mechanisms. The development of triazole-thiazole hybrids has shown promise in producing compounds with potent antimicrobial and antibiofilm activity, highlighting the potential of molecular hybridization to achieve synergistic effects within a single molecule. nih.gov
Conversely, antagonistic effects are also important to identify. These studies are critical for predicting potential negative drug-drug interactions if the compound were to be developed into a therapeutic agent.
Q & A
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Ambiguities in NMR (e.g., overlapping peaks) are addressed using 2D techniques (COSY, HSQC) or DFT-calculated chemical shifts . For IR, isotopic labeling (e.g., ¹⁵N) helps assign vibrations. Cross-validation with HRMS ensures molecular formula accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
